molecular formula C14H12ClFO B3371041 1-[4-(Chloromethyl)phenoxymethyl]-4-fluorobenzene CAS No. 613240-41-8

1-[4-(Chloromethyl)phenoxymethyl]-4-fluorobenzene

Cat. No. B3371041
M. Wt: 250.69 g/mol
InChI Key: HWBDTYKIMZPAJV-UHFFFAOYSA-N
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Description

“1-[4-(Chloromethyl)phenoxymethyl]-4-fluorobenzene” is a chemical compound with the CAS Number: 613240-41-8 . It has a molecular weight of 250.7 . The IUPAC name for this compound is 1-(chloromethyl)-4-[(4-fluorobenzyl)oxy]benzene .


Molecular Structure Analysis

The molecular structure of “1-[4-(Chloromethyl)phenoxymethyl]-4-fluorobenzene” can be represented by the InChI code: 1S/C14H12ClFO/c15-9-11-3-7-14(8-4-11)17-10-12-1-5-13(16)6-2-12/h1-8H,9-10H2 . This indicates the presence of 14 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[4-(Chloromethyl)phenoxymethyl]-4-fluorobenzene” include a molecular weight of 250.7 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, density, etc., are not available in the sources I found.

Scientific Research Applications

Spectroscopy and Molecular Structure Analysis

The infrared (i.r.) and Raman spectra of 1-(chloromethyl)-4-fluorobenzene, also known as 4-fluorobenzyl chloride, have been investigated in the liquid state. This research provides insights into the molecular structure, suggesting Cₛ symmetry with indications of probable C₁ symmetry based on depolarization data (W. Seth-Paul & H. Shino, 1975).

Synthetic Chemistry

1-(Chloromethyl)-4-fluorobenzene has been utilized in the synthesis of complex organic molecules. For example, it played a crucial role in the creation of 3-bromo-9-(4-fluorobenzyl)-9H-carbazole, a compound with a planar carbazole ring system, highlighting its utility in constructing intricate molecular architectures (Cheng-feng Wang, 2009).

Chemical Synthesis and Industrial Applications

(Chloromethyl)bis(4-fluorophenyl)methylsilane, an intermediate in the synthesis of the fungicide flusilazole, illustrates the industrial relevance of 1-[4-(Chloromethyl)phenoxymethyl]-4-fluorobenzene. This compound's synthesis via a Grignard reaction showcases a method to reduce production costs while improving intermediate purity, demonstrating its importance in the chemical industry (Guo Xiang-li, 2013).

Safety And Hazards

The safety and hazards associated with “1-[4-(Chloromethyl)phenoxymethyl]-4-fluorobenzene” are not specified in the sources I found . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

1-(chloromethyl)-4-[(4-fluorophenyl)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFO/c15-9-11-3-7-14(8-4-11)17-10-12-1-5-13(16)6-2-12/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBDTYKIMZPAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Chloromethyl)phenoxymethyl]-4-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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